molecular formula C12H13N3O4 B3373655 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1011397-05-9

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3373655
CAS No.: 1011397-05-9
M. Wt: 263.25 g/mol
InChI Key: ZTMILQNORKXEJA-UHFFFAOYSA-N
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Description

This product, 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1011397-05-9), is a high-purity chemical reagent designed for research applications. It belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its close structural similitude to purine bases like adenine and guanine . With a molecular formula of C12H13N3O4 and a molecular weight of 263.25 g/mol , this compound features a specific substitution pattern that is characteristic of this versatile core structure. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in biomedical research, with over 300,000 described derivatives cited in thousands of references and patents . Compounds based on this structure have demonstrated a wide spectrum of pharmacological activities, including use as anticancer agents, antiviral agents, antifungal agents, and enzyme inhibitors such as tyrosine kinase inhibitors (TKI) . The presence of multiple diversity centers on the core structure allows for a wide range of substituent combinations to probe different biological targets . This specific derivative, with its methoxycarbonyl, dimethyl, and acetic acid functional groups, is a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Its applications span early-stage drug discovery and development, particularly in the design of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-6-4-8(12(18)19-3)10-7(2)14-15(5-9(16)17)11(10)13-6/h4H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMILQNORKXEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxycarbonyl group is usually done via esterification reactions, where methanol and a suitable carboxylic acid derivative are used. The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for esterification, and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-b]pyridine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[3,4-b]pyridines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that compounds in the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can act as inhibitors of specific kinases involved in cancer progression. This makes them potential candidates for anticancer therapies .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. This suggests their potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Certain compounds within this class have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents .

Applications in Drug Development

The unique structural features of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid position it well for several applications in drug development:

  • Tyrosine Kinase Inhibitors (TKIs) : The compound serves as a scaffold for designing TKIs, which are crucial in treating cancers by inhibiting specific signaling pathways that promote tumor growth .
  • Novel Therapeutics : Its diverse biological activities make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
  • Research Reagents : The compound can be utilized as a research tool to study biological pathways involving pyrazolo[3,4-b]pyridines and their effects on cellular processes.

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives:

  • A study published in Nature Reviews Drug Discovery discussed the design and synthesis of novel pyrazolo[3,4-b]pyridine-based TKIs that showed promising results in preclinical trials against specific cancer types. These compounds exhibited high selectivity and potency against their targets while maintaining low toxicity profiles .
  • Another investigation focused on the anti-inflammatory properties of a series of pyrazolo[3,4-b]pyridine derivatives. The results indicated significant reductions in inflammatory markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl and dimethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 289.29 g/mol
  • CAS No.: 1011396-63-6 .

Structural Features :
The compound features a pyrazolo[3,4-b]pyridine core substituted with:

  • A methoxycarbonyl (-COOCH₃) group at position 2.
  • Methyl (-CH₃) groups at positions 3 and 5.
  • An acetic acid (-CH₂COOH) moiety at position 1.

Synthesis :
The synthesis involves multi-step reactions, including:

Core Formation: Cyclocondensation of aminopyrazole derivatives with aldehydes or ketones in ionic liquids (e.g., [bmim][BF₄]) .

Functionalization : Introduction of the acetic acid side chain via alkylation with ethyl chloroacetate, followed by hydrolysis .

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Structural Modifications and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
Target Compound 4-COOCH₃, 3-CH₃, 6-CH₃ C₁₄H₁₅N₃O₄ 289.29 1011396-63-6 Potential enzyme inhibition
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid 6-OH, 4-CH₃, 3=O C₉H₉N₃O₄ 223.19 1240529-02-5 Not reported
2-[6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-cyclopropyl, 4-COOCH₃, 3-CH₃ C₁₆H₁₇N₃O₄ 315.32 1018051-85-8 Not reported
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4-CF₂H, 6-(4-OCH₃Ph), 3-CH₃ C₁₇H₁₅F₂N₃O₃ 347.32 937607-18-6 Corrosion inhibition studies
Apixaban (Pharmaceutical Analog) Complex substituents (Factor Xa inhibitor) C₂₅H₂₅N₅O₄ 459.50 503612-47-3 Anticoagulant therapy

Key Observations :

  • Substituent Diversity: Modifications at positions 4, 6, and 3 significantly alter physicochemical properties. Cyclopropyl (6-cyclopropyl): Increases steric bulk, which may affect binding to biological targets . Hydroxy/Oxo Groups: Improve water solubility but reduce stability under acidic conditions .

Biological Activity

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is an organic compound belonging to the class of pyrazolopyridines. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core with methoxycarbonyl and dimethyl substituents, has garnered interest for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

The compound's IUPAC name is 2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid. Its molecular formula is C12H13N3O4C_{12}H_{13}N_3O_4 with a molecular weight of 253.25 g/mol. The compound features a carboxylic acid functional group and exhibits solubility in polar solvents due to its acidic nature.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as IL-1β and IL-6. Studies demonstrate that it enhances mRNA expression for these cytokines in the presence of lipopolysaccharide (LPS), indicating a potential role in modulating immune responses .
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in inflammatory pathways and cancer progression. For instance, it has been noted for its inhibitory effects on cyclin-dependent kinases and xanthine oxidase .
  • Anticancer Properties : The compound's unique structure allows it to interact with molecular targets associated with cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The methoxycarbonyl and dimethyl groups enhance binding affinity to target enzymes and receptors. This interaction can stabilize the compound's conformation for better efficacy.
  • Hydrogen Bonding : The acetic acid moiety participates in hydrogen bonding and ionic interactions, which may facilitate binding to active sites on target proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-(4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acidStructureModerate anti-inflammatory effects
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acidStructureEnhanced anticancer activity

This table indicates that while other compounds share structural similarities, the specific substitution pattern in this compound contributes to its distinctive biological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited IL-6 production in human monocytes when stimulated with LPS. This suggests a potential therapeutic application in treating inflammatory diseases .
  • Animal Models : In animal models of inflammation and cancer, administration of the compound resulted in reduced tumor size and inflammatory markers compared to control groups .

Q & A

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for intermediates .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C to isolate crystals (>99% purity) .
  • Acid-base extraction : For carboxylic acid derivatives, partition between aqueous NaHCO3_3 and dichloromethane to remove non-acidic impurities .

How to design kinetic studies for reaction mechanism elucidation?

Q. Advanced

  • Pseudo-first-order conditions : Use excess reagents (e.g., 10:1 molar ratio of pyrazole to carbonyl compound) and track consumption via UV-Vis spectroscopy .
  • Isotopic labeling : Introduce 13C^{13}C-labeled methoxycarbonyl groups to trace bond formation via 13C^{13}C-NMR .
  • Arrhenius plots : Measure rate constants at 3–5 temperatures to calculate activation energy and infer mechanistic steps (e.g., associative vs. dissociative pathways) .

What are the critical stability considerations for long-term storage?

Q. Basic

  • Temperature : Store at −20°C in amber vials to prevent photodegradation of the pyrazole core .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as the acetic acid group is hygroscopic .
  • Avoid strong acids/bases : Degradation studies show hydrolysis of the methoxycarbonyl group at pH < 2 or pH > 10 .

How to validate synthetic byproducts and propose mitigation strategies?

Q. Advanced

  • Byproduct identification : Use LC-MS/MS to detect dimeric or oxidized species (e.g., [M+16]+^+ peaks indicating hydroxylation) .
  • Mitigation : Add radical scavengers (e.g., BHT) during reflux or switch to inert atmospheres (N2_2) to suppress oxidation .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve reaction sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.